molecular formula C16H16N4O4S B2993604 2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1170797-50-8

2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No. B2993604
CAS RN: 1170797-50-8
M. Wt: 360.39
InChI Key: XPDRWSMIFGTLCM-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate for treating various diseases due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

Pharmaceutical Chemistry and Drug Development

One of the primary areas of application for this compound is in pharmaceutical chemistry, where it serves as a precursor or active moiety in the development of drugs with varied biological activities. The oxadiazole ring, a core structure of this compound, is known for its diverse biological effects, including analgesic, anti-inflammatory, antimicrobial, and antimalarial activities. The introduction of the furan and pyridin-3-ylsulfonyl piperidin-4-yl groups into the oxadiazole ring system can significantly modulate these activities, potentially leading to the development of new therapeutic agents with improved efficacy and selectivity (Abbasi et al., 2018; Khalid et al., 2016).

Material Science and Organic Electronics

Compounds containing the 1,3,4-oxadiazole moiety are of significant interest in material science, particularly in the development of organic light-emitting diodes (OLEDs), photosensitizers, and liquid crystals. The electronic properties of the oxadiazole ring, such as its ability to transport electrons, make it an attractive component for the design of organic electronic devices. The incorporation of furan and pyridinylsulfonyl functionalities could further enhance these properties, opening new avenues for research in organic electronics and photovoltaic applications (Abbasi et al., 2018).

Antimicrobial and Anticancer Research

The antimicrobial properties of 1,3,4-oxadiazole derivatives have been extensively studied, with several compounds showing promising activity against a broad spectrum of microbial pathogens. Additionally, the structural versatility of these compounds allows for the synthesis of derivatives with potent anticancer activities. Research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, closely related to the compound , has shown that these molecules exhibit moderate to significant antibacterial activity, suggesting their potential in antimicrobial and anticancer therapeutic development (Khalid et al., 2016).

properties

IUPAC Name

2-(furan-2-yl)-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c21-25(22,13-3-1-7-17-11-13)20-8-5-12(6-9-20)15-18-19-16(24-15)14-4-2-10-23-14/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDRWSMIFGTLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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